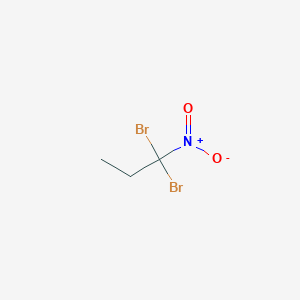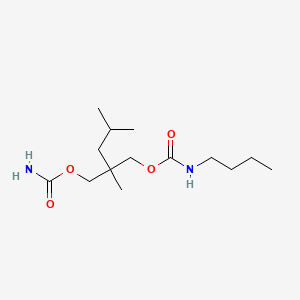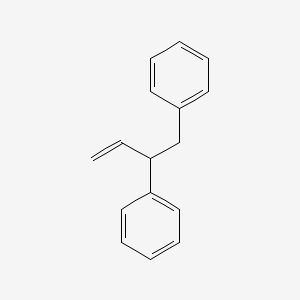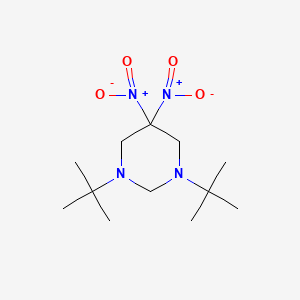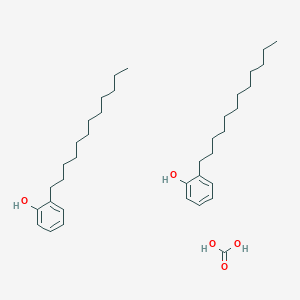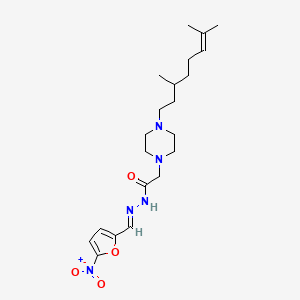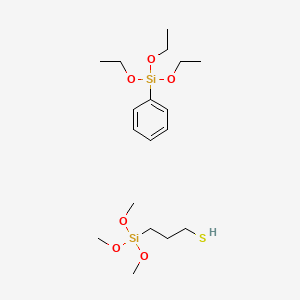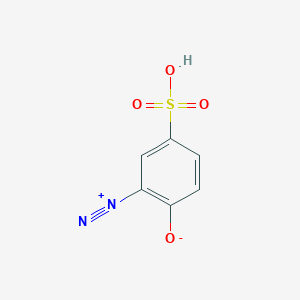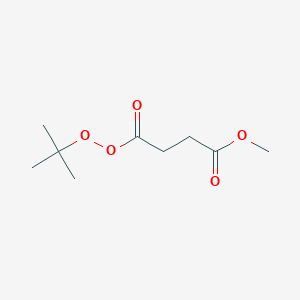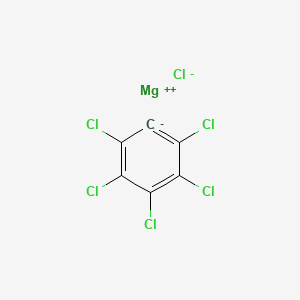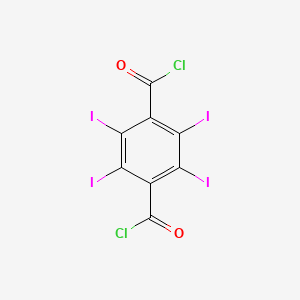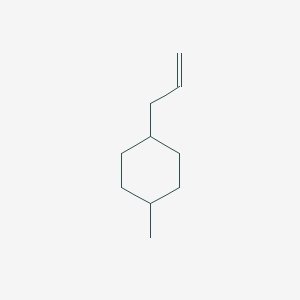![molecular formula C10H10OS B14691434 1-(Methylsulfanyl)-4-[(prop-2-yn-1-yl)oxy]benzene CAS No. 32547-86-7](/img/structure/B14691434.png)
1-(Methylsulfanyl)-4-[(prop-2-yn-1-yl)oxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methylsulfanyl)-4-[(prop-2-yn-1-yl)oxy]benzene is an organic compound with a unique structure that combines a benzene ring with a methylsulfanyl group and a prop-2-yn-1-yloxy group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methylsulfanyl)-4-[(prop-2-yn-1-yl)oxy]benzene typically involves the reaction of 4-hydroxythiophenol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent like acetone or dimethylformamide (DMF) under reflux conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(Methylsulfanyl)-4-[(prop-2-yn-1-yl)oxy]benzene can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The prop-2-yn-1-yloxy group can participate in nucleophilic substitution reactions.
Addition: The alkyne moiety can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed.
Addition: Electrophiles such as bromine or iodine can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Substitution: Azido or thiolated derivatives.
Addition: Dihalogenated products.
Scientific Research Applications
1-(Methylsulfanyl)-4-[(prop-2-yn-1-yl)oxy]benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(Methylsulfanyl)-4-[(prop-2-yn-1-yl)oxy]benzene depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The prop-2-yn-1-yloxy group can facilitate interactions with nucleophilic sites, while the methylsulfanyl group can undergo redox reactions, influencing the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
Phenyl propargyl ether: Similar structure but lacks the methylsulfanyl group.
4-(Prop-2-yn-1-yloxy)thiophenol: Similar structure but with a thiophenol group instead of a benzene ring.
Properties
CAS No. |
32547-86-7 |
|---|---|
Molecular Formula |
C10H10OS |
Molecular Weight |
178.25 g/mol |
IUPAC Name |
1-methylsulfanyl-4-prop-2-ynoxybenzene |
InChI |
InChI=1S/C10H10OS/c1-3-8-11-9-4-6-10(12-2)7-5-9/h1,4-7H,8H2,2H3 |
InChI Key |
KAISVRPRDFZUKS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)OCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(E)-2-(5-Hydroxy-4,6-dimethyl-3-pyridinyl)vinyl]phosphonic acid](/img/structure/B14691353.png)
